Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, monohydrate
Description
Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, monohydrate (CAS: 207854-99-7), also termed Uramil-N,N-diacetic Acid Monohydrate (CAS: 13055-06-6), is a heterocyclic compound with the molecular formula C₈H₁₁N₃O₈ and a molecular weight of 277.19 g/mol . Its structure comprises a hexahydro-2,4,6-trioxo-5-pyrimidinyl core linked to two carboxymethyl groups via a glycine backbone, with one water molecule of hydration .
Properties
Molecular Formula |
C8H11N3O8 |
|---|---|
Molecular Weight |
277.19 g/mol |
IUPAC Name |
2-[carboxymethyl-(2,4,6-trioxo-1,3-diazinan-5-yl)amino]acetic acid;hydrate |
InChI |
InChI=1S/C8H9N3O7.H2O/c12-3(13)1-11(2-4(14)15)5-6(16)9-8(18)10-7(5)17;/h5H,1-2H2,(H,12,13)(H,14,15)(H2,9,10,16,17,18);1H2 |
InChI Key |
CWWBPSPAEVEVST-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)C1C(=O)NC(=O)NC1=O.O |
Origin of Product |
United States |
Biological Activity
Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, commonly referred to as Uramil-N,N-diacetic acid, is a compound with a complex structure that combines features of glycine and barbituric acid. This article explores its biological activity and potential applications in medicinal chemistry and beyond.
- Molecular Formula : C₈H₉N₃O₇
- Molecular Weight : 259.17 g/mol
- CAS Number : 13055-06-6
- LogP : -2.29
Synthesis
The synthesis of Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- typically involves the condensation of barbituric acid with glycine under controlled conditions. This process introduces carboxymethyl groups into the structure, enhancing its chelating properties and biological activity .
Chelating Properties
The compound exhibits notable chelating abilities, allowing it to form complexes with various metal ions. This property is significant in coordination chemistry and may have implications in drug delivery systems and metal ion regulation in biological systems.
Therapeutic Potential
Glycine itself is known for its diverse biological roles, including:
- Neurotransmitter Activity : Acts as an inhibitory neurotransmitter in the central nervous system.
- Anti-inflammatory Effects : Modulates immune responses and reduces inflammation.
- Cytoprotective Properties : Protects cells from damage due to oxidative stress.
Given its structural similarities to glycine, Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- may exhibit similar therapeutic potentials. Research indicates that compounds like this could influence conditions related to metabolic syndrome and cardiovascular diseases through modulation of inflammation and oxidative stress .
Study on NMDA Receptors
A study highlighted the interaction of glycine derivatives with NMDA receptors, suggesting that they can modulate receptor activity through their binding sites. This dual modulation could lead to therapeutic applications in neurological disorders .
In Vivo Studies
In vivo experiments have shown that glycine derivatives can improve sleep quality and metabolic regulation. These findings suggest potential applications in treating sleep disorders and metabolic dysfunctions .
Comparative Analysis
To better understand the uniqueness of Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- compared to other similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Glycine | C₂H₅NO₂ | Simple amino acid; fundamental role in protein synthesis. |
| Barbituric Acid | C₄H₄N₂O₃ | Historical use as sedatives; contains a similar pyrimidine structure. |
| Uramil | C₄H₄N₂O₃ | Parent compound; lacks carboxymethyl groups but shares structural framework. |
| Glycine N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl) | C₈H₉N₃O₇ | Combines amino acid properties with chelating abilities; potential for diverse therapeutic applications. |
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₈H₉N₃O₇
- Molecular Weight : 259.17 g/mol
- Structure : The compound features a hexahydro-2,4,6-trioxo-5-pyrimidinyl moiety, contributing to its chelating properties.
Medicinal Chemistry
Glycine derivatives are known for their biological activities. Research indicates that Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- may exhibit similar therapeutic potentials due to its structural similarities with glycine:
- Cytoprotection : The compound has shown potential in protecting cells from ischemia-reperfusion injury. Glycine itself is recognized for its ability to inhibit plasma membrane pore formation and oxidative stress during reoxygenation processes .
- Anti-inflammatory Effects : Studies suggest that glycine and its derivatives can modulate inflammation and oxidative stress, potentially influencing conditions related to metabolic syndrome and cardiovascular diseases .
Coordination Chemistry
The chelating properties of Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- allow it to form stable complexes with various metal ions:
- Metal Ion Complexation : The compound can coordinate with lanthanides and transition metals, which may have applications in catalysis and materials science .
Case Study 1: Cytoprotection in Ischemia-Reperfusion Injury
A series of experiments demonstrated that glycine significantly reduces injury in isolated renal proximal tubules subjected to hypoxia and reoxygenation. In these studies:
- Concentrations of glycine at 1 mM were effective in diminishing injury caused by hypoxia .
- In a pig lung transplantation model, the addition of glycine to preservation solutions reduced lung injury upon reperfusion .
Case Study 2: Chelation Properties
Research has explored the ability of Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- to form complexes with metal ions:
- Studies have shown that this compound can effectively bind with transition metals such as copper and iron, leading to potential applications in drug delivery systems and as a therapeutic agent for metal toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- The trioxopyrimidinyl group in the target compound distinguishes it from analogs like Daprodustat , which features a trioxohexahydropyrimidine core but with bulky cyclohexyl substituents enhancing its pharmacological activity as a hypoxia-inducible factor prolyl hydroxylase inhibitor .
- Unlike Glycodeoxycholic Acid Monohydrate—a bile acid derivative with a steroid backbone—the target compound lacks hydrophobic regions, limiting its biological membrane interactions .
- The nitrile group in the furan-substituted pyrimidine (Compound 8, ) introduces reactivity absent in the target compound, suggesting divergent synthetic applications.
Physical Properties and Stability
Key Observations:
- The target compound and Glycodeoxycholic Acid Monohydrate share hydration, which may stabilize their crystalline structures .
- Limited data on the target’s density and boiling point hinder direct comparisons, though its high purity (>98%) aligns with pharmaceutical-grade analogs like Daprodustat .
Preparation Methods
Condensation of Barbituric Acid with Glycine Derivatives
Procedure :
- Step 1 : Barbituric acid is synthesized via condensation of urea and malonic acid derivatives in the presence of phosphorus oxychloride (POCl₃) or sodium ethoxide.
- Step 2 : The hexahydro-2,4,6-trioxopyrimidinyl moiety is functionalized with glycine using tert-butoxycarbonyl (Boc) protective groups to prevent side reactions.
- Step 3 : Carboxymethylation is achieved via nucleophilic substitution with chloroacetic acid under basic conditions (e.g., diazabicycloundecene, DBU).
Conditions : - Temperature: 60–80°C under inert atmosphere (N₂/Ar).
- Purification: Column chromatography with ethyl acetate/methanol gradients (yield: >60%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Catalyst | DBU |
| Purity (HPLC) | >98% |
Halogenated Acid Method with Ionic Membrane Separation
Procedure :
- Step 1 : Monochloroacetic acid reacts with ammonia in the presence of urotropine (hexamethylenetetramine) as a catalyst.
- Step 2 : The intermediate is treated with an organic amine (e.g., ethylenediamine) as an acid-binding agent.
- Step 3 : Ionic membrane separation isolates the product from ammonium chloride impurities.
Conditions : - Solvent: Methanol or ethanol.
- pH Control: Maintained at 5.8–6.0 during separation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–75% |
| Catalyst Recovery | >90% |
| Purity (Post-Separation) | 98.8% |
Melt Transesterification with Urea Linkages
Procedure :
- Step 1 : Glycine is reacted with N,N′-ethylene urea (EU) or barbituric acid in molten state.
- Step 2 : Carboxymethyl groups are introduced via reaction with activated carbonates (e.g., diphenyl carbonate).
Conditions : - Temperature: 150–180°C.
- Catalyst: Zeolite HY or alkali metal bases.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 2–3 hours |
| Molecular Weight (GPC) | 2,000–5,000 Da |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Condensation | 60–65 | >98 | Moderate | High selectivity |
| Halogenated Acid | 72–75 | 98.8 | High | Low waste generation |
| Melt Transesterification | 50–55 | 95–97 | Low | No solvent required |
Critical Process Parameters
Catalytic Systems
Purification Techniques
- Ionic Membrane Separation : Removes NH₄Cl efficiently, achieving >98% purity.
- Column Chromatography : Effective for isolating byproducts in small-scale synthesis.
Challenges and Solutions
- Byproduct Formation : Iminodiacetic acid derivatives may form during carboxymethylation. Mitigated via pH control and stoichiometric precision.
- Solvent Recovery : Low-carbon alcohols (methanol/ethanol) are recycled via distillation in industrial setups.
Industrial-Scale Adaptations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
